molecular formula C25H21FN2O4 B2353828 N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide CAS No. 872609-13-7

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2353828
CAS No.: 872609-13-7
M. Wt: 432.451
InChI Key: WTZZYRFPFADDEX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Acetamido Group Addition: The acetamido group is often added through amide bond formation, using reagents like acetic anhydride or acetyl chloride.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide
  • N-(2-methoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-2-31-21-10-6-4-8-19(21)27-25(30)24-23(18-7-3-5-9-20(18)32-24)28-22(29)15-16-11-13-17(26)14-12-16/h3-14H,2,15H2,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZYRFPFADDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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